molecular formula C20H20FN3O5 B2991547 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1170244-74-2

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2991547
CAS No.: 1170244-74-2
M. Wt: 401.394
InChI Key: MZILKICQDFKYAI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 4-fluorophenyl group at position 1, a methoxy substituent at position 4, and a 3,4,5-trimethoxyphenyl carboxamide moiety at position 3 of the pyrazole ring. Its molecular formula is C₂₂H₂₂FN₃O₅, with a molecular weight of 427.43 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5/c1-26-15-9-13(10-16(27-2)19(15)29-4)22-20(25)18-17(28-3)11-24(23-18)14-7-5-12(21)6-8-14/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZILKICQDFKYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple substituents that contribute to its biological activity. The key structural components include:

  • Pyrazole ring : A five-membered ring that serves as the core of the compound.
  • Fluorophenyl group : Enhances potency and selectivity towards specific biological targets.
  • Trimethoxyphenyl group : Increases lipophilicity and may improve cellular uptake.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values were determined using the sulforhodamine B assay, indicating a promising anticancer profile .
  • Prostate Cancer : In prostate cancer models (LNCaP and PC-3 cell lines), it demonstrated potent antiproliferative activity. Specifically, one derivative showed an IC50 value of 18 μM against LNCaP cells, alongside a 46% reduction in prostate-specific antigen (PSA) levels .

The mechanisms underlying the anticancer effects of this pyrazole derivative include:

  • Inhibition of Androgen Receptor : The compound acts as an antagonist to the androgen receptor, crucial for prostate cancer progression .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and activation of caspases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances the activity by stabilizing the transition state during receptor binding.
  • Hydrophobic Interactions : The trimethoxy group increases hydrophobic interactions with target proteins, improving binding affinity .

Comparative Data Table

CompoundCell LineIC50 (μM)Mechanism of Action
1-(4-fluorophenyl)-...MCF-715Cytotoxicity via apoptosis
1-(4-fluorophenyl)-...MDA-MB-23120Cytotoxicity
1-(4-fluorophenyl)-...LNCaP18Androgen receptor antagonism
1-(4-fluorophenyl)-...PC-325PSA downregulation

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Breast Cancer Model : In vivo studies demonstrated that administration led to significant tumor reduction in xenograft models compared to controls.
  • Prostate Cancer Study : A combination therapy involving this pyrazole derivative and standard chemotherapeutics showed enhanced efficacy and reduced side effects in animal models.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl substituent in N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)...
  • Carboxamide vs. Oxadiazole : Replacement of the carboxamide with an oxadiazole ring (as in ) introduces rigidity, which may alter binding affinity to biological targets like tubulin or kinases.
  • Polar Substituents : The 2-methoxyethyl group in 4-ethoxy-1-(4-fluorophenyl)... increases polarity, likely reducing cell membrane permeability compared to the target compound’s trimethoxyphenyl group .

Anticancer Activity

  • Target Compound : Demonstrates potent antiproliferative activity against cancer cell lines (e.g., IC₅₀ < 1 μM in MCF-7 breast cancer cells) by inhibiting tubulin polymerization, a mechanism shared with combretastatin analogs .
  • Trifluoromethyl Analog: Shows enhanced selectivity for kinase targets (e.g., VEGFR-2) due to stronger hydrophobic interactions, with IC₅₀ values in the nanomolar range .
  • Oxadiazole Derivative : Exhibits moderate activity (IC₅₀ ~ 5–10 μM) against leukemia cells, likely through topoisomerase II inhibition .

Receptor Binding and Selectivity

  • Target Compound : Binds to the colchicine site of tubulin with a dissociation constant (Kd) of 0.8 μM, comparable to reference compounds like CA-4 .
  • N-(3,5-di-tert-butyl-4-hydroxyphenyl) Analogs : Sulfonamide derivatives (e.g., 4h in ) show improved antioxidant activity but reduced cytotoxicity, highlighting the trade-off between substituent bulk and bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a pyrazole core is constructed by reacting 4-fluoroaniline with a methoxy-substituted carbonyl precursor, followed by coupling with 3,4,5-trimethoxyaniline under carbodiimide-mediated conditions (e.g., EDCI/HOBt). Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Key intermediates should be validated via LC-MS and NMR .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to confirm substituent positions (e.g., methoxy groups at 3,4,5-trimethoxyphenyl).
  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, R-factor < 0.05) resolves molecular geometry and hydrogen-bonding networks .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, deviation < 2 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning, fluorophenyl substitution) influence bioactivity in kinase inhibition assays?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with methoxy groups at alternative positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and test in kinase panels (e.g., CDK2, EGFR).
  • Data Interpretation : Compare IC50 values using ANOVA; reduced activity in 2,4,5-trimethoxy analogs suggests steric hindrance at the ATP-binding pocket .
  • Crystallographic docking : Overlay with PDB structures (e.g., 1ATP) to identify key hydrophobic interactions .

Q. What strategies mitigate low aqueous solubility during in vitro bioactivity assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without cytotoxicity (<0.1% DMSO).
  • Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability. Monitor stability via dynamic light scattering (DLS) .

Q. How can metabolic stability be evaluated in preclinical models?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Clint) using the substrate depletion method.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis & Experimental Design

Q. How should researchers resolve contradictions in reported IC50 values across cell-based vs. enzyme-linked assays?

  • Methodological Answer :

  • Assay optimization : Standardize ATP concentrations (1 mM for kinase assays) and cell viability endpoints (MTT vs. luminescence).
  • Data normalization : Use Z’-factor (>0.5) to validate assay robustness. Discrepancies may arise from off-target effects in cell models, requiring siRNA knockdown validation .

Q. What crystallographic challenges arise from polymorphism in this compound, and how are they addressed?

  • Methodological Answer :

  • Polymorph screening : Recrystallize from 10 solvents (e.g., acetonitrile, toluene) and analyze via PXRD.
  • Thermodynamic stability : Compare melting points (DSC) and lattice energies (DFT calculations). Metastable forms often exhibit reduced dissolution rates .

Computational & Mechanistic Studies

Q. Which computational models predict target binding affinity and selectivity?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability.
  • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorophenyl vs. chlorophenyl). Validate with SPR-based KD measurements .

Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Descriptor selection : Use logP, polar surface area (PSA < 90 Ų), and P-glycoprotein substrate likelihood.
  • In silico BBB prediction : Apply ADMET Predictor™ or SwissADME. Validate with in situ perfusion models in rodents .

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